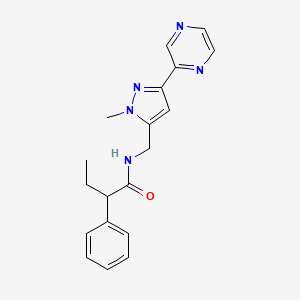

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-3-16(14-7-5-4-6-8-14)19(25)22-12-15-11-17(23-24(15)2)18-13-20-9-10-21-18/h4-11,13,16H,3,12H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGGADIREGHLOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the pyrazine group. The final step involves the attachment of the phenylbutanamide moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of industrial-grade reagents and equipment ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole and pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylbutanamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Structure-Activity Relationship (SAR) Insights

- Pyrazole Substitution : The 3-position substituent (pyrazine vs. CF3 or phenyl) critically influences electronic and steric interactions. Pyrazine’s nitrogen atoms may enhance binding to enzymes with polar active sites.

- Amide Linkage : Essential for hydrogen bonding in protease inhibition (e.g., Neq0554) or metal coordination. The phenylbutanamide chain in the target compound may improve membrane permeability compared to smaller analogs .

- Heterocyclic Cores : Pyrazole vs. indazole or pyridine alters planarity and π-system interactions, affecting target selectivity .

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O, with a molecular weight of approximately 284.36 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and a phenylbutanamide moiety that may enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structural components allow for:

- Hydrogen Bonding : The pyrazole and pyrazin moieties can engage in hydrogen bonding with target proteins, enhancing binding affinity.

- π-π Interactions : Aromatic rings facilitate π-π stacking interactions, which can stabilize the compound's binding to its targets.

These interactions can modulate the activity of proteins involved in critical biological pathways, potentially leading to desired therapeutic effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | HepG2 (Liver) | 10.5 | |

| Compound B | MCF7 (Breast) | 15.0 | |

| N-(pyrazol) | A549 (Lung) | 12.0 |

The IC50 values indicate the concentration required to inhibit 50% of cell viability, demonstrating the potential effectiveness of these compounds in cancer therapy.

Anti-inflammatory Activity

In addition to anticancer properties, compounds containing pyrazole structures have shown anti-inflammatory effects. These compounds may inhibit specific pathways involved in inflammation, such as the NF-kB signaling pathway.

Case Study: Inhibition of Inflammatory Cytokines

A study demonstrated that a related pyrazole derivative significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in vitro. This suggests that this compound could be explored for treating inflammatory diseases.

Research Findings and Applications

Research has highlighted several applications for this compound:

- Medicinal Chemistry : Its unique structure suggests potential as a drug candidate targeting various diseases.

- Agrochemicals : The compound's ability to interact with specific biological targets may extend its use in developing pesticides or herbicides.

- Material Science : The structural properties could lead to novel materials with specific electronic or optical characteristics.

Q & A

Q. Q1. What synthetic strategies are recommended for constructing the pyrazole-pyrazine hybrid core in this compound?

Answer: The pyrazole-pyrazine core can be synthesized via cyclocondensation reactions. For example, hydrazine hydrate can react with β-keto esters or acrylonitrile derivatives to form pyrazole intermediates, followed by coupling with pyrazine moieties using Suzuki-Miyaura cross-coupling or nucleophilic substitution . Key steps include optimizing reaction conditions (e.g., reflux in acetic acid for 4–6 hours) and protecting sensitive functional groups (e.g., tetrazoles) to prevent side reactions .

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the pyrazole-pyrazine backbone and substituent positions. Mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures >95% purity. For crystallinity analysis, X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can be employed .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data regarding the biological activity of structurally similar pyrazole derivatives?

Answer: Contradictions often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:

- Perform dose-response studies across multiple cell lines (e.g., cancer vs. normal cells).

- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.

- Cross-reference with computational models (molecular docking) to predict interactions with enzymes like kinases or cyclooxygenases .

Q. Q4. What reaction mechanisms explain the instability of the methyl ester group in related pyrazole derivatives during synthesis?

Answer: The methyl ester in analogs may hydrolyze under acidic or basic conditions due to nucleophilic attack by water or hydroxide ions. Stabilization strategies include:

- Using aprotic solvents (e.g., DMF, DMSO) to limit hydrolysis.

- Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) on adjacent positions to reduce electrophilicity of the carbonyl carbon .

Q. Q5. How can researchers optimize reaction yields for multi-step syntheses involving tetrazole-containing intermediates?

Answer: Tetrazoles are prone to decomposition under high heat or strong acids. Mitigation strategies include:

- Conducting tetrazole coupling at ≤60°C in mild acids (e.g., acetic acid).

- Employing microwave-assisted synthesis to reduce reaction time and thermal degradation.

- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to remove by-products .

Methodological Challenges

Q. Q6. What experimental design principles should guide SAR studies for this compound’s derivatives?

Answer: Structure-Activity Relationship (SAR) studies require:

- Systematic modification of substituents (e.g., replacing pyrazine with pyrimidine, altering phenyl ring substituents).

- Parallel synthesis of analogs to compare bioactivity (e.g., IC₅₀ values in enzyme inhibition assays).

- Statistical tools (e.g., ANOVA) to differentiate significant activity changes from experimental noise .

Q. Q7. How can researchers address solubility challenges in in vitro assays for this hydrophobic compound?

Answer: Solubility can be improved using:

- Co-solvents (e.g., DMSO ≤1% v/v) with aqueous buffers.

- Micellar formulations (e.g., polysorbate-80).

- Prodrug strategies (e.g., phosphate esters) that hydrolyze in physiological conditions .

Data Interpretation and Validation

Q. Q8. What validation steps are required when NMR spectra show unexpected peaks in synthesized batches?

Answer: Unexplained peaks may indicate impurities or tautomeric forms. Steps include:

- Comparing spectra with literature data for similar pyrazole derivatives.

- Conducting 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Repeating synthesis under inert atmosphere (N₂/Ar) to rule out oxidation artifacts .

Q. Q9. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

Answer: Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Solutions include:

- Measuring plasma stability and metabolic half-life using LC-MS.

- Testing prodrug analogs or nanoformulations to enhance delivery.

- Validating target expression in animal tissues via immunohistochemistry .

Computational and Theoretical Approaches

Q. Q10. Which computational tools are suitable for predicting the binding mode of this compound to kinase targets?

Answer: Molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS) simulations can model interactions. Key parameters include:

- Grid box centered on the ATP-binding pocket of kinases (e.g., EGFR, BRAF).

- Free energy calculations (MM-PBSA) to estimate binding affinity.

- Validation against crystallographic data from the Protein Data Bank (PDB) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.